Wnk-IN-3

Descripción

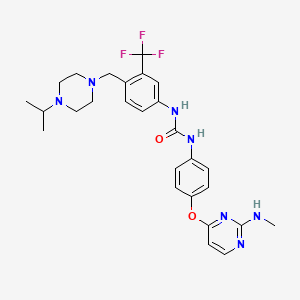

Structure

3D Structure

Propiedades

Número CAS |

853298-47-2 |

|---|---|

Fórmula molecular |

C27H32F3N7O2 |

Peso molecular |

543.6 g/mol |

Nombre IUPAC |

1-[4-[2-(methylamino)pyrimidin-4-yl]oxyphenyl]-3-[4-[(4-propan-2-ylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C27H32F3N7O2/c1-18(2)37-14-12-36(13-15-37)17-19-4-5-21(16-23(19)27(28,29)30)34-26(38)33-20-6-8-22(9-7-20)39-24-10-11-32-25(31-3)35-24/h4-11,16,18H,12-15,17H2,1-3H3,(H,31,32,35)(H2,33,34,38) |

Clave InChI |

TZKBNGYRAFKRJC-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)NC)C(F)(F)F |

SMILES canónico |

CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)NC)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

WNK-IN-3; WNK IN 3; WNKIN3 |

Origen del producto |

United States |

Molecular Architecture and Regulatory Mechanisms of Wnk Kinases

Structural Features of the WNK Kinase Domain: Atypical Catalytic Lysine (B10760008) Placement

The defining characteristic of the WNK kinase family is the unconventional placement of the catalytic lysine residue. nih.gov In the vast majority of serine/threonine kinases, this critical lysine, which is essential for binding ATP and facilitating the phosphoryl transfer, is located in subdomain II of the kinase domain. nih.gov However, in WNK kinases, this lysine is uniquely positioned in subdomain I. nih.gov

The crystal structure of the WNK1 kinase domain, resolved at 1.8 Å, confirms this atypical arrangement, showing Lys-233 emanating from the β2 strand (subdomain I) instead of the typical β3 strand (subdomain II). nih.govacs.org This unusual positioning is not just a structural curiosity; it has profound functional implications, particularly in how the kinase is regulated by ions like chloride. nih.govfrontiersin.orgresearchgate.net The space typically occupied by the catalytic lysine in other kinases is, in WNKs, part of a binding pocket for chloride ions, allowing for direct regulation of kinase activity by intracellular chloride concentrations. frontiersin.orgresearchgate.net

Table 1: Key Structural Features of the WNK1 Kinase Domain

| Feature | Description | Reference |

|---|---|---|

| Atypical Lysine | Catalytic Lys-233 is located in subdomain I (β2 strand). | nih.govnih.gov |

| Chloride Binding Site | Located in the active site, where the catalytic lysine is typically found in other kinases. | frontiersin.orgresearchgate.net |

| Inactive Conformation | Characterized by a uniquely folded activation loop and an exteriorly placed helix C. | nih.gov |

| Overall Fold | Maintains the conserved bi-lobar structure typical of protein kinases. | researchgate.net |

Autophosphorylation and Activation Mechanisms of WNK Kinases

Activation of WNK kinases is a multistep process critically dependent on autophosphorylation within the activation loop. nih.gov This process is not static but is dynamically influenced by a range of cellular signals, including intracellular ion concentrations and physical stressors like osmotic pressure and hydrostatic pressure. These signals modulate the kinase's conformation, shifting the equilibrium from an inactive state to an active, autophosphorylation-competent state. researchgate.netnih.gov

WNK kinases function as direct intracellular chloride sensors. nih.gov Crystallographic and biochemical studies have demonstrated that chloride ions bind directly to the catalytic site of WNK1. nih.govrcsb.org This binding stabilizes the kinase in an inactive conformation, thereby preventing autophosphorylation and subsequent activation. nih.govrcsb.org The inhibition of autophosphorylation by chloride occurs with an IC50 of approximately 20 mM, which is within the physiological range of intracellular chloride concentrations. nih.gov

The chloride-binding pocket is formed by residues at the N-terminus of the activation loop, and the unique placement of the catalytic lysine in subdomain I is what permits this direct ion binding. nih.govfrontiersin.orgresearchgate.net When intracellular chloride levels decrease, the ion dissociates from the active site, releasing the inhibitory constraint and allowing the kinase to undergo autophosphorylation and become active. frontiersin.org This mechanism allows cells to directly translate changes in ionic homeostasis into a signaling response, regulating the activity of downstream ion cotransporters. nih.govfrontiersin.org

WNK kinases are key players in the cellular response to changes in cell volume and physical forces. They are activated by both hyper- and hypotonic stress. nih.govnih.gov Osmotic stress, which can be mimicked in vitro using crowding agents like polyethylene (B3416737) glycol (PEG), promotes the autophosphorylation and activation of WNK1 and WNK3. researchgate.netnih.govmolbiolcell.org This activation mechanism appears to involve a conformational equilibrium. nih.gov The inactive, unphosphorylated state of the kinase exists as a dimer that is stabilized by chloride binding, while the active, autophosphorylation-competent state is a monomer. nih.gov Osmotic stress shifts this equilibrium towards the monomeric form. nih.gov

Similarly, WNK kinases, particularly WNK3, are directly activated by hydrostatic pressure. molbiolcell.orgnih.gov Both in vivo and in vitro studies have shown that hydrostatic pressure enhances WNK3 autophosphorylation and substrate phosphorylation by 30-50%. molbiolcell.orgnih.gov Biophysical analysis revealed that this pressure-induced activation is associated with a shift in the dimer-to-monomer equilibrium, a mechanism shared with osmotic sensing. molbiolcell.orgnih.govmolbiolcell.org This suggests that WNK kinases can act as intracellular sensors that translate physical forces into biochemical signals. molbiolcell.orgnih.gov

The regulation of WNK kinases extends beyond the active site and involves complex allosteric mechanisms and conformational dynamics. The equilibrium between an inactive dimer and an active monomer is a central theme in their regulation. nih.govelifesciences.org The inactive dimeric state is promoted by the binding of inhibitory ligands like chloride ions and potentially structured water molecules within the active site. elifesciences.orgelifesciences.org

Agents that induce osmotic stress or hydrostatic pressure disrupt these inhibitory interactions, promoting the dissociation of the dimer into autophosphorylation-competent monomers. molbiolcell.orgelifesciences.org This suggests that both water and chloride can act as allosteric inhibitors. elifesciences.orgbiorxiv.org Furthermore, the discovery of ATP-noncompetitive small molecule inhibitors has revealed a novel, ligand-induced allosteric binding pocket adjacent to the αC-helix. nih.govresearchgate.netacs.org Binding of these inhibitors stabilizes the kinase in an inactive "αC-out" conformation, preventing its activation. acs.org This highlights that the conformational landscape of WNK kinases is complex, with multiple allosteric sites that can be targeted to modulate their activity.

Post-Translational Modifications and Protein-Protein Interactions Governing WNK Kinase Activity

The activity of WNK kinases is further governed by a network of post-translational modifications (PTMs) and protein-protein interactions. nih.govnih.gov These regulatory layers add complexity to the WNK signaling pathway, allowing for fine-tuned control over ion homeostasis. WNKs act as scaffolds and enzymes within a larger signaling cascade, interacting with upstream regulators and downstream substrates. nih.gov

The stability and cellular levels of WNK kinases are controlled through the ubiquitin-proteasome system. A key E3 ubiquitin ligase complex, composed of Cullin-3 (CUL3) and the substrate adaptor Kelch-like 3 (KLHL3), targets WNK isoforms for ubiquitination and subsequent degradation. portlandpress.compnas.orgpnas.org

The KLHL3 protein binds directly to a non-catalytic region of WNK1 and WNK4. portlandpress.compnas.org Following this recognition, the CUL3-KLHL3 complex polyubiquitinates the WNK kinase, marking it for destruction by the proteasome. portlandpress.compnas.org This process is physiologically crucial, as mutations in WNK1, WNK4, CUL3, or KLHL3 that disrupt this interaction lead to increased WNK kinase levels. pnas.orgoup.comnih.gov This accumulation of WNKs results in the overactivation of downstream pathways, causing familial hyperkalemic hypertension (also known as Gordon's syndrome), a genetic disorder characterized by high blood pressure and elevated potassium levels. oup.comnih.gov Therefore, the CUL3-KLHL3 pathway is a critical negative regulator of WNK signaling. oup.com

Wnk Kinase Mediated Signaling Cascades

The WNK-SPAK/OSR1-Cation-Chloride Cotransporter (CCC) Pathway

The central signaling pathway involving WNK kinases is the WNK-SPAK/OSR1-CCC cascade. In this pathway, WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). youtube.comresearchgate.net Activated SPAK and OSR1, in turn, phosphorylate and regulate the activity of cation-chloride cotransporters (CCCs) belonging to the SLC12A family. youtube.comresearchgate.net This regulation is reciprocal: phosphorylation activates Na⁺-driven CCCs, which mediate ion influx, while it inhibits K⁺-driven CCCs, which are responsible for ion efflux. youtube.comnih.gov This coordinated action allows for precise control over intracellular chloride concentration and cell volume. nih.govnih.gov

Na⁺-K⁺-Cl⁻ cotransporters (NKCCs) are critical for cellular chloride influx. The WNK-SPAK/OSR1 pathway positively regulates the two main isoforms, NKCC1 (ubiquitously expressed) and NKCC2 (kidney-specific). nih.govacs.orgnih.gov Kinase-active WNK3, for instance, has been shown to be a potent activator of both NKCC1 and NKCC2. nih.govmedchemexpress.comyoutube.com This activation is associated with the phosphorylation of the cotransporter and an increase in its presence at the cell surface. nih.govmedchemexpress.com

Conversely, a kinase-inactive form of WNK3 acts as a powerful inhibitor of NKCC1 and NKCC2 activity. nih.govmedchemexpress.com This demonstrates the critical role of WNK kinase activity in modulating the function of these cotransporters. The activation of NKCCs by the WNK pathway is a key mechanism in regulatory volume increase following cell shrinkage. nih.govnih.gov

| Cotransporter | Effect of Active WNK Kinase | Molecular Consequence |

|---|---|---|

| NKCC1 | Activation | Increased Cl⁻ Influx |

| NKCC2 | Activation | Increased NaCl Reabsorption (Kidney) |

The thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC), found predominantly in the distal convoluted tubule of the kidney, is another key target of the WNK signaling pathway. nih.govresearchgate.net Increased activity of NCC leads to greater salt reabsorption and can contribute to hypertension. researchgate.netyoutube.com The WNK-SPAK/OSR1 cascade is a primary regulator of NCC function. researchgate.net

Studies have shown that WNK kinases, such as WNK3 and WNK4, can modulate NCC activity. While initial studies suggested WNK4 inhibits NCC, more recent evidence points to a more complex regulatory role where WNK kinases, including WNK3, act as positive regulators of NCC. nih.govnih.govyoutube.com Kinase-active WNK3 is a potent activator of NCC-mediated transport, while kinase-inactive WNK3 inhibits its activity. youtube.com This regulation is achieved by altering the amount of NCC present at the plasma membrane. nih.gov Mutations in WNK1 and WNK4 are known to cause an inherited form of hypertension, further highlighting the importance of this regulatory pathway in blood pressure control. nih.govyoutube.com

In contrast to their activating effect on NKCCs and NCC, WNK kinases have an inhibitory role on K⁺-Cl⁻ cotransporters (KCCs). nih.gov KCCs are responsible for the efflux of chloride from the cell and are typically activated by cell swelling. nih.gov WNK3 has been shown to inhibit the function of KCC1 and KCC2, even under hypotonic conditions where they would normally be maximally active. medchemexpress.com Conversely, a kinase-dead version of WNK3 can strongly activate KCCs, bypassing the usual requirement for hypotonic conditions. medchemexpress.com

This reciprocal regulation—activating chloride influx via NKCCs while inhibiting chloride efflux via KCCs—positions the WNK kinase pathway as a master regulator of intracellular chloride levels and cell volume. nih.govmedchemexpress.com

| Cotransporter Family | Primary Function | Effect of WNK-SPAK/OSR1 Phosphorylation | Physiological Outcome |

|---|---|---|---|

| NKCCs (NKCC1, NKCC2) | Cl⁻ Influx | Activation | Cell Shrinkage Response, Increased NaCl Reabsorption |

| NCC | Cl⁻ Influx | Activation | Increased NaCl Reabsorption |

| KCCs (KCC1, KCC2, etc.) | Cl⁻ Efflux | Inhibition | Prevents Cl⁻ Loss, Opposes Cell Swelling Response |

Crosstalk with Other Intracellular Signaling Networks

While the WNK-SPAK/OSR1-CCC pathway is the primary axis of WNK signaling, there is evidence of crosstalk with other major intracellular signaling networks. However, specific research detailing the direct effects of Wnk-IN-3 on these interactions is currently limited. The following sections describe the known interactions of the broader WNK kinase family.

There is evidence of interaction between the WNK and MAPK signaling pathways, particularly the p38-MAPK cascade, which is activated by cellular stress such as hyperosmolarity. nih.gov Interestingly, studies using the pan-WNK inhibitor WNK463 have shown that short-term inhibition of WNK kinases can lead to an increase in p38-MAPK activity under hyperosmotic conditions. However, long-term inhibition has the opposite effect, attenuating p38 activity. This suggests a complex, time-dependent regulatory relationship between WNK kinases and the p38-MAPK pathway. At present, there is no specific information available detailing the effects of this compound on MAPK cascades.

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. youtube.com Research indicates that this pathway can activate the WNK-OSR1/SPAK-NCC phosphorylation cascade. For instance, insulin (B600854), acting through the PI3K/Akt pathway, has been shown to increase the phosphorylation of WNK1. Furthermore, studies utilizing WNK inhibitors have revealed that inhibiting WNK kinase activity can lead to an increased phosphorylation of Akt. There is currently no specific data available on the direct interactions between this compound and the PI3K/Akt signaling pathway.

Based on a comprehensive search for the chemical compound “this compound,” there is no specific scientific literature or research data available that details its role in the modulation of the Wnt signaling pathway, its interaction with Glycogen Synthase Kinase 3ß (GSK3ß), or its function in Caspase-3 dependent pathways for cell survival.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for “this compound” as per the provided outline. Information exists for the general WNK kinase family's involvement in these pathways, but not for the specific compound .

Functional Roles of Wnk Kinases in Cellular Physiology

Ion Homeostasis and Electrolyte Balance

WNK kinases are central regulators of ion homeostasis, playing a significant role in controlling the intracellular and extracellular concentrations of key ions, including sodium (Na+), chloride (Cl-), and potassium (K+). uniprot.orgwikipedia.orgresearchgate.net This regulatory function is largely mediated through their interaction with and modulation of cation-chloride cotransporters (CCCs), such as the Na+-K+-2Cl- cotransporter (NKCC1), K+-Cl- cotransporters (KCCs), and the Na+-Cl- cotransporter (NCC). uniprot.orggenecards.orgabcam.comwikipedia.org WNK1, in particular, is recognized as a master regulator of ion homeostasis and is linked to diseases affecting blood pressure control. abcam.comwikipedia.org In the kidney, WNK kinases are crucial for regulating the reabsorption of NaCl and the secretion of K+. uniprot.org WNK3 has been shown to activate NKCC1 while inhibiting KCC2, thereby influencing intracellular chloride levels. WNK1 and WNK4 contribute to the modulation of transport pathways within the aldosterone-sensitive distal nephron. The activity of WNK kinases is itself regulated by intracellular chloride and potassium ion concentrations, with low intracellular chloride levels leading to increased WNK activity. genecards.orgabcam.com

Cell Volume Regulation and Osmosensing

WNK kinases are vital for maintaining intracellular ion and cell volume homeostasis, particularly in response to osmotic stress. uniprot.orggenecards.orgwikipedia.org They are considered to function as intracellular eukaryotic osmosensors. genecards.org Their role in cell volume regulation is closely tied to their control over CCCs (NKCCs and KCCs), whose activity is sensitive to changes in cell volume and intracellular chloride concentration. Cell shrinkage triggers a process known as regulatory volume increase (RVI), which involves the activation of NKCC1. This activation is regulated by the WNK-SPAK/OSR1 signaling cascade. Conversely, cell swelling initiates regulatory volume decrease (RVD), mediated by the activation of KCCs, a process also influenced by WNK kinases. Studies have identified WNK1 and WNK3 as direct osmosensors. The mechanism of osmosensing in WNK1 and WNK3 appears to involve a conformational shift between an inactive dimeric form and an active monomeric form, a process influenced by osmotic pressure and chloride availability. Research indicates that WNK3 activity is primarily responsive to changes in cell volume. Inhibition of WNK kinase activity using compounds such as WNK463 or WNK-IN-11 has been observed to significantly decrease the volume of NK cells.

Cell Survival and Apoptosis Regulation

WNK kinases influence cell growth and regulate apoptosis through various pathways. WNK3 has been shown to enhance cell survival by delaying the onset of apoptosis and inhibiting the activation of caspase-3. Conversely, suppressing the expression of endogenous WNK3 accelerates the apoptotic response and promotes caspase-3 activation. The mechanism by which WNK3 exerts these effects involves interactions with procaspase-3 and heat-shock protein 70. Similarly, the loss of WNK1 has been linked to accelerated apoptosis through enhanced caspase-3 activation. WNK1 also contributes to cell proliferation by promoting anti-apoptotic and pro-survival functions. Furthermore, LINGO-1 has been found to potentiate neuronal apoptosis, potentially by inhibiting WNK3 kinase activity.

Cellular Migration and Invasion Processes

WNK kinases are implicated in processes related to cancer, influencing the proliferation, migration, and invasion of tumor cells. uniprot.org WNK3 has been shown to stimulate the invasion of glioma cells by regulating cell volume through its action on NKCC1. Knockdown of WNK3 leads to a loss of NKCC1 activity, which in turn reduces the ability of glioma cells to invade and migrate. WNK1 is also involved in regulating cell migration and invasiveness in various cellular contexts, including promoting the migration and metastasis of tumor cells. WNK1 facilitates invasion through a signaling network that includes Slug and AXL. Studies utilizing WNK inhibitors have demonstrated a reduction in migration and invasion in breast cancer models. Additionally, inhibition of WNK kinase activity has been shown to impair the migration of NK cells.

Pathophysiological Implications of Wnk Kinase Dysregulation Excluding Clinical Human Trial Data

Nervous System Disorders and Neurological Functions

WNK kinases, particularly WNK3, are highly expressed in the brain and play significant roles in regulating neuronal excitability and cell volume through their effects on cation-chloride cotransporters (CCCs), such as NKCC1 and KCC2. spandidos-publications.comfrontiersin.orgmdpi.com Dysfunctional WNK signaling has been associated with several neurological disorders. spandidos-publications.com

Cerebral Ischemia and Ischemic Brain Injury Models

Cerebral ischemia leads to the activation of the WNK3/SPAK/OSR1/NKCC1 signaling cascade, resulting in increased phosphorylation and activity of NKCC1. spandidos-publications.commdpi.com This increased NKCC1 activity contributes to neuronal edema and apoptosis by regulating the influx of Na+, K+, and Cl− ions into cells. spandidos-publications.com Studies in mouse models of ischemic stroke have shown that inhibition or genetic deletion of WNK3 or its downstream kinase SPAK reduces brain damage and accelerates neurological recovery. mdpi.comaginganddisease.orgahajournals.org For example, WNK3 knockout mice exhibited a significant reduction in infarct volume and cerebral edema after ischemic stroke compared to wild-type mice. aginganddisease.orgahajournals.org Inhibition of the WNK3/SPAK/OSR1 pathway is suggested to prevent the phosphorylation required for NKCC1 activation, thereby reducing NKCC1-dependent cerebral injury. nih.gov

Data from mouse models of ischemic stroke:

| Genotype/Treatment | Infarct Volume (mm³) | Cerebral Edema | Neurological Recovery |

| Wild-Type Mice | 79.4 ± 18.0 | Present | Slower |

| WNK3 Knockout Mice | 38.2 ± 4.2 | Reduced | Accelerated |

(Data compiled from search results aginganddisease.orgahajournals.org)

Epilepsy and Hippocampal Sclerosis Models

WNK3 is implicated in regulating neuronal excitability. Upregulated WNK3 expression can lead to increased intracellular Cl− concentrations by regulating NKCC1 and KCC2, which promotes abnormal electrical activity in the hippocampus and may contribute to epilepsy. spandidos-publications.com Increased expression of WNK3 has been observed in dispersed granule cells in hippocampal sclerosis in patients with mesial temporal lobe epilepsy. frontiersin.orgnih.gov This suggests a potential association between increased WNK3 expression and the formation of granule cell dispersion during the chronic phase of epilepsy. nih.gov Controlling WNK3 expression is being explored as a potential therapeutic target in epileptogenesis. nih.gov

Autism Spectrum Disorder Pathogenesis (Genetic Linkages)

Genetic studies have suggested a link between WNK3 and Autism Spectrum Disorder (ASD). Rare mutations and microdeletions involving the WNK3 gene have been found to be associated with autism. spandidos-publications.comnih.govsfari.org WNK3 has also been demonstrated to regulate the neuronal splicing factor RNA binding fox-1 homolog-1 (Rbfox1), which is implicated in signaling pathways altered in autistic brains and associated with synaptic dysfunctions. frontiersin.orgnih.gov An X-linked recessive disorder characterized by impaired intellectual development, developmental delay, and autism spectrum disorder has been associated with variants in the WNK3 gene. uniprot.org

Glioma Invasion and Migration Models

WNK3 plays a critical role in the ability of glioma cells to alter their volume, a process necessary for invasion and migration through the brain parenchyma. nih.govphysiology.org WNK3 stimulates glioma invasion by regulating cell volume through the WNK3-NKCC1 pathway. nih.govphysiology.orgnih.gov Studies using glioma cell lines have shown that WNK3 is necessary for their volume regulation and aids in migration. nih.govphysiology.org Knockdown of WNK3 expression inhibited the invasion of glioma cells, particularly under hypoxic conditions, and this was linked to the regulation of epithelial-to-mesenchymal transition (EMT). nih.gov WNK3 expression has been found to be significantly higher in high-grade gliomas compared to low-grade gliomas. nih.gov

Schizophrenia and Neurotransmitter Regulation

In schizophrenia, altered WNK3 expression levels have been observed and are thought to contribute to changes in intracellular Cl− concentration by regulating NKCC1 and OXSR1. spandidos-publications.comfrontiersin.org This altered chloride concentration can affect GABAergic neurotransmission, which is implicated in the pathophysiology of schizophrenia. spandidos-publications.comfrontiersin.org While research directly linking Wnk-IN-3 to schizophrenia models was not prominently found in the searches, the implication is that inhibiting WNK3 activity could potentially normalize chloride homeostasis and improve GABAergic function.

Hypertension and Renal Physiology Models (Excluding Clinical Human Trial Data)

WNK kinases are well-established regulators of renal ion transport and play a central role in blood pressure regulation. ahajournals.orgmdpi.comnih.govoup.comnih.gov Mutations in WNK genes are linked to familial hyperkalemic hypertension (FHHt), a monogenic disorder characterized by hypertension and electrolyte imbalances. mdpi.comnih.govoup.comphysiology.orgfrontiersin.org WNK3 is expressed throughout the nephron and has been shown to strongly stimulate the activity of the Na-Cl cotransporter (NCC), a key regulator of sodium reabsorption in the kidney. ahajournals.orgoup.comnih.gov WNK3's effect on NCC is in contrast to WNK4, which inhibits NCC activity, suggesting a "molecular rheostat" mechanism where the ratio of WNK3 to WNK4 determines the net effect on NCC. ahajournals.orgoup.comnih.gov WNK kinases regulate renal cation-chloride transporters by activating the SGK1-WNK-SPAK/OSR1 phosphorylation cascade, which modifies ion channel activity in renal tubules. mdpi.com While specific studies on this compound in renal models were not extensively detailed in the search results, WNK inhibitors in general are being investigated for their potential to modulate renal sodium transport and blood pressure in pre-clinical models. medchemexpress.comncsu.edu For instance, a deuterated WNK inhibitor, WNK-IN-11 D3, showed efficacy in rodent models of hypertension and volume overload, inducing dose-dependent diuresis, natriuresis, and kaliuresis. medchemexpress.com

Pseudohypoaldosteronism Type II (PHAII) Models

Pseudohypoaldosteronism Type II (PHAII), also known as Gordon's syndrome, is a hereditary disorder characterized by hypertension, hyperkalemia, and metabolic acidosis. nih.gov This condition is linked to mutations or dysregulation of WNK1 and WNK4 kinases. nih.gov Mouse models of PHAII have been instrumental in understanding the molecular pathogenesis of this syndrome. These models, often involving mutations in WNK kinases or proteins like KLHL3 (which regulates WNK degradation), exhibit key PHAII phenotypes, including increased renal sodium reabsorption and altered potassium excretion. Studies in these models have demonstrated that impaired degradation and subsequent accumulation of WNK1 and WNK4 lead to the activation of the WNK-OSR1/SPAK-NCC signaling cascade. This cascade, involving the phosphorylation and activation of the Na-Cl cotransporter (NCC), is considered a primary mechanism underlying the increased sodium retention observed in PHAII.

Renal Sodium Transport and Water Balance Mechanisms

WNK kinases are critical regulators of renal sodium and water balance, primarily by modulating the activity of various ion transporters in the kidney, particularly in the distal nephron. nih.gov They influence transporters such as the Na-Cl cotransporter (NCC), the Na-K-2Cl cotransporter (NKCC1/2), the epithelial Na+ channel (ENaC), and the renal outer medullary potassium channel (ROMK). nih.gov WNK kinases function as intracellular chloride sensors, and changes in intracellular chloride concentration can impact their activity. For instance, a reduction in intracellular chloride can activate WNK kinases, leading to the phosphorylation and activation of downstream kinases like OSR1 and SPAK, which in turn regulate the activity of solute carriers like NCC and NKCC1/2. This regulatory network is responsive to physiological cues, including changes in potassium balance and aldosterone (B195564) levels, allowing the kidney to fine-tune sodium and potassium excretion and maintain blood pressure homeostasis. WNK4, for example, can inhibit NCC activity, while WNK1 and WNK3 can stimulate it, highlighting the complex interplay within the WNK kinase family in regulating renal transport.

Cancer Biology and Tumorigenesis Mechanisms

Beyond their established roles in renal physiology, WNK kinases are increasingly recognized for their involvement in various aspects of cancer biology and tumorigenesis. cymitquimica.comnih.gov Their dysregulation has been linked to tumor growth, metastasis, and angiogenesis through complex signaling mechanisms.

Role in Cell Proliferation and Cell Cycle Progression

WNK kinases, particularly WNK1 and WNK2, have been shown to influence cell proliferation and progression through the cell cycle. cymitquimica.comnih.gov WNK1 can act as a positive regulator of proliferation in various cell types, including cancer cells. Studies have indicated that WNK1 can accelerate the transition from the G1 to the S phase of the cell cycle. This effect is often mediated through their interaction with and regulation of MAPK signaling cascades, such as the ERK1/2 and ERK5 pathways. cymitquimica.comnih.gov WNK2 has also been identified as a cell growth regulator that can modulate the activation levels of ERK1/2, impacting cell cycle progression. cymitquimica.comnih.gov

Influence on Tumor Immunity (e.g., PD-L1 expression)

Recent research suggests that WNK kinases can also play a role in modulating tumor immunity. Notably, inhibition of WNK3 has been shown to elicit antitumor immunity. This effect is partly attributed to the suppression of programmed cell death ligand 1 (PD-L1) expression on tumor cells. WNK3 acts as a positive regulator of PD-L1 expression, and its kinase activity is involved in this function, potentially through the JNK/c-JUN pathway. Inhibiting WNK3 can also enhance the function of T-cells, contributing to a more robust antitumor response. Studies using pan-WNK inhibitors like WNK463 have demonstrated their potential to enhance T-cell-mediated antitumor activity in mouse models.

Metastasis Control and Cell Motility

WNK kinases, particularly WNK1, are implicated in promoting metastasis and influencing cell motility in various cancers. cymitquimica.comnih.gov WNK1 has been shown to enhance migration and invasion in models of breast cancer, glioma, pancreatic ductal adenocarcinoma, hepatocellular carcinoma, and prostate adenocarcinoma. The mechanisms involved are diverse and can include the regulation of epithelial-mesenchymal transition (EMT) factors, alterations in cell surface protein expression, effects on vesicle trafficking, and modulation of actin polymerization. WNK kinases can interact with pathways such as MAPK-JNK signaling and the WNK1-OSR1-NKCC1 axis to promote cell migration and invasion. Furthermore, inhibition of WNK kinase activity has been shown to impair the control of tumor metastasis by natural killer (NK) cells.

Research on Wnk Kinase Inhibitors Focusing on Mechanistic Studies and Preclinical Models

Design Principles for WNK Kinase Inhibitors

The design of inhibitors for WNK kinases presents unique opportunities due to the distinct structural features of their kinase domain. Unlike most protein kinases that possess a conserved lysine (B10760008) residue in subdomain II essential for ATP binding, WNK kinases have this lysine located in subdomain I. nih.govuni-freiburg.de This structural difference can be exploited to design inhibitors with enhanced selectivity for the WNK family over other kinases.

Allosteric Inhibitors and Binding Site Analysis

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects enzyme activity. This mode of inhibition can offer greater selectivity compared to active-site inhibitors, especially if the allosteric site is less conserved than the active site.

Research has indicated that WNK kinases are subject to allosteric regulation by endogenous molecules such as chloride ions and water, which bind to specific sites and influence the kinase's conformation and dimerization state. americanelements.comcenmed.comjkchemical.commrc.ac.uk For instance, chloride binding has been shown to promote an inactive dimeric form of WNK kinases. cenmed.comjkchemical.commrc.ac.uk These findings suggest the existence of allosteric sites on WNK kinases that could be targeted by small molecule inhibitors.

Some synthetic WNK inhibitors are predicted to exert their effects through an allosteric mechanism. For example, WNK-IN-11 is described as an allosteric WNK kinase inhibitor with a predicted binding mode outside the highly conserved ATP pocket. fishersci.chresearchgate.netamericanelements.com This allosteric binding is thought to contribute to its observed selectivity profile. researchgate.netamericanelements.com

While the concept of allosteric inhibition is relevant to WNK kinases and exemplified by compounds like WNK-IN-11, specific binding site analysis data for a compound explicitly named "Wnk-IN-3" was not found in the consulted sources.

In Vitro Characterization of WNK Kinase Inhibitors

In vitro characterization is crucial for understanding the biochemical and cellular effects of WNK kinase inhibitors. This involves assessing their enzyme inhibition kinetics, selectivity against a broad panel of kinases, cellular potency, target engagement, and impact on downstream signaling pathways.

Enzyme Inhibition Kinetics and Selectivity Profiling

Enzyme inhibition kinetics studies, often employing methods like Michaelis-Menten and Lineweaver-Burk plots, are used to determine parameters such as IC50 (half-maximal inhibitory concentration) and to distinguish between different modes of inhibition (e.g., competitive, noncompetitive, uncompetitive).

Selectivity profiling involves testing the inhibitor against a diverse panel of kinases to assess its specificity. This is important for predicting potential off-target effects and understanding the therapeutic window of the inhibitor.

WNK-IN-11 has demonstrated potent enzymatic inhibition, with an IC50 of 4 nM for WNK1 in a cell-free assay. Its selectivity has been evaluated against a panel of 440 human kinases. At a concentration significantly higher than its enzyme IC50, WNK-IN-11 showed excellent selectivity with minimal inhibition of most kinases, although some off-target activity was noted against BTK and FER kinase, neither of which are primarily implicated in blood pressure regulation. researchgate.netamericanelements.com This selectivity profile is consistent with its proposed allosteric binding. researchgate.netamericanelements.com WNK463 is another example of a potent pan-WNK inhibitor, exhibiting low nanomolar IC50 values across all four WNK isoforms (WNK1, WNK2, WNK3, and WNK4). nih.gov

Specific enzyme inhibition kinetics and comprehensive selectivity profiling data for a compound explicitly identified as "this compound" were not found in the consulted sources.

Cellular Potency and Target Engagement in Cell Lines (e.g., HEK293, HeLa, MDA-MB-231)

Cellular potency assays evaluate the effectiveness of an inhibitor in a living cell system, measuring its ability to inhibit the target kinase or a downstream pathway component. Target engagement studies provide evidence that the inhibitor is binding to its intended target within the cellular environment.

WNK-IN-11 has shown cellular potency, demonstrating activity in a cellular OSR1 phosphorylation assay with an IC50 value of less than 2 μM. researchgate.netamericanelements.com This indicates that WNK-IN-11 can effectively inhibit WNK pathway activity in cells.

While direct cellular potency and target engagement data for a compound specifically named "this compound" in cell lines such as HEK293, HeLa, or MDA-MB-231 were not available in the consulted sources, these cell lines are commonly used in WNK research. For instance, WNK3 is known to modulate intracellular chloride concentration and regulatory volume decrease in HEK293 cells. WNK3 overexpression has also been shown to increase the survival of HeLa cells. Furthermore, WNK3 has been implicated in stimulating the invasion of human glioma cells (related to cancer cell lines like MDA-MB-231) by regulating cell volume through NKCC1. These studies highlight the relevance of WNK activity in these cell lines, suggesting they would be suitable models for evaluating the cellular effects of WNK inhibitors.

Impact on Downstream Signaling Pathway Components (e.g., SPAK/OSR1 Phosphorylation, NKCC1/NCC Activity)

WNK kinases are key upstream regulators of the STE20-related kinases SPAK and OSR1. WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of cation-chloride cotransporters (CCCs) such as NKCC1 and NCC (leading to activation) and KCCs (leading to inhibition). nih.gov This WNK-SPAK/OSR1-CCC pathway is critical for ion homeostasis and cell volume regulation.

Inhibiting WNK kinase activity is expected to disrupt this signaling cascade, leading to reduced phosphorylation and activity of SPAK and OSR1, and consequently altering the phosphorylation and function of downstream CCCs like NKCC1 and NCC.

As an example, WNK-IN-11 has been shown to inhibit OSR1 phosphorylation in a cellular assay, directly demonstrating its impact on a key downstream component of the WNK signaling pathway. researchgate.netamericanelements.com WNK3 itself is known to activate NKCC1 and NCC. Therefore, inhibition of WNK3 activity would be expected to reduce the phosphorylation and activity of NKCC1 and NCC.

Specific data detailing the impact of a compound explicitly named "this compound" on SPAK/OSR1 phosphorylation or NKCC1/NCC activity was not found in the consulted sources. However, based on the established WNK signaling pathway, a functional WNK inhibitor would be anticipated to reduce the phosphorylation status of SPAK and OSR1 and subsequently modulate the activity of their downstream targets, including NKCC1 and NCC.

Preclinical In Vivo Studies of WNK Kinase Inhibition (Animal Models)

Preclinical in vivo studies utilizing animal models are crucial for understanding the potential therapeutic applications and physiological impacts of WNK kinase inhibitors like this compound. These studies aim to evaluate the effects of inhibiting WNK activity in complex biological systems, providing insights into efficacy in disease models and impact on organ-specific functions.

Impact on Organ-Specific WNK-Regulated Functions (e.g., Brain, Kidney, Immune Cells)

Research into the organ-specific impact of this compound in preclinical in vivo models is ongoing. While WNK kinases are known to play roles in various organs, including the brain, kidney, and immune cells, specific detailed findings regarding the direct impact of this compound on WNK-regulated functions within these organs in animal models were not extensively detailed in the provided search results, beyond its use in a stroke model affecting brain tissue nih.gov.

Efficacy in Animal Models of Disease (e.g., Hypertension models, Stroke models, Tumor metastasis models)

This compound has been investigated for its potential therapeutic efficacy in animal models of disease. Notably, this compound has been utilized in preclinical mouse models of ischemic stroke nih.gov. In these studies, this compound demonstrated the ability to attenuate neuroinflammation and reduce brain damage nih.gov. This effect is attributed to its mechanism of inhibiting the WNK-SPAK/OSR1-NKCC1 axis nih.gov.

Methodological Approaches in Wnk Kinase Research

Biochemical and Biophysical Characterization

Mass Spectrometry for Phosphorylation Analysis

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying protein phosphorylation, a key mechanism in WNK kinase activation. creative-proteomics.com The state of phosphorylation of WNK kinases, such as WNK1 and WNK3, is routinely confirmed by mass spectrometry after their expression and purification. nih.gov This technique can pinpoint specific phosphorylation sites, such as Ser382 in the activation loop of WNK1, which is a primary site for autophosphorylation and essential for kinase activity. nih.govnih.gov

The general workflow for phosphorylation analysis involves several key steps:

Protein Digestion : The purified WNK kinase is enzymatically digested into smaller peptides using a protease like chymotrypsin (B1334515) or trypsin. nih.govpurdue.edu

Peptide Separation : The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC). nih.gov

Mass Analysis : The separated peptides are then introduced into a mass spectrometer, such as an ion-trap or Orbitrap instrument, for analysis. nih.govnih.gov

Phosphopeptide Identification : Phosphorylated peptides are identified by their characteristic mass shift. Tandem mass spectrometry (MS/MS) is then used to fragment the phosphopeptides, allowing for the precise localization of the phosphorylation site on the peptide sequence. purdue.edu

This approach has been used to confirm the dephosphorylation of WNK kinases after treatment with phosphatases and to analyze the phosphorylation status of various mutants, providing critical insights into the kinase's regulatory mechanisms. nih.govnih.gov

Static Light Scattering and Gel Filtration for Oligomeric State Assessment

The oligomeric state of WNK kinases—whether they exist as monomers, dimers, or higher-order complexes—is critical to their function and regulation. Static light scattering (SLS) and gel filtration (also known as size-exclusion chromatography, SEC) are two primary biophysical techniques used to assess this property. nih.govresearchgate.net

Studies have shown that unphosphorylated WNK kinase domains exist in a conformational equilibrium between an inactive, chloride-binding dimer and an autophosphorylation-competent monomer. nih.govresearchgate.net

Static Light Scattering (SLS) : This technique measures the intensity of light scattered by molecules in solution to determine their average molecular weight. SLS has been used to show that unphosphorylated WNK3 (uWNK3) is primarily dimeric at concentrations above 20 μM. nih.gov Furthermore, SLS demonstrated that osmolytes, which mimic osmotic stress, can shift the equilibrium towards the monomeric state. nih.govnih.gov

Gel Filtration Chromatography : This method separates molecules based on their size as they pass through a column packed with a porous resin. researchgate.net Larger molecules elute faster than smaller ones. Gel filtration experiments have confirmed the dimeric state of uWNK3 and shown that hydrostatic pressure can also promote its de-dimerization to a monomeric form. nih.gov In cellular contexts, gel filtration of endogenous WNK1 from HEK293 cells suggested it exists in a large complex, significantly larger than its calculated mass, indicating association with other proteins or self-oligomerization. researchgate.net

| Technique | WNK Isoform | Observation | Condition | Reference |

| Static Light Scattering (SLS) | uWNK3 | Dimeric above 1.2 mg/ml | Standard Buffer | nih.gov |

| Static Light Scattering (SLS) | uWNK3 | Shift towards monomer | 10% Ethylene Glycol | nih.gov |

| Gel Filtration | uWNK3 | Shift from dimer to monomer | Increasing back pressure | nih.gov |

| Gel Filtration | Endogenous WNK1 | Large complex (~1000 kDa) | Cell lysate | researchgate.net |

These findings support a model where environmental stresses like osmotic pressure can modulate the oligomeric state of WNK kinases, thereby regulating their activity. nih.govresearchgate.net

Structural Biology and Computational Approaches

Structural biology and computational modeling are pivotal in designing and understanding the mechanisms of WNK kinase inhibitors. These approaches provide atomic-level insights into the kinase architecture and its interactions with small molecules.

X-ray Crystallography of WNK Kinase Domains and Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of proteins, offering a precise map of the kinase domain and its inhibitor binding pockets. The crystal structure of the WNK1 kinase domain revealed its unique active site, where the catalytic lysine (B10760008) is located in the β2 strand instead of the typical β3 strand. rsc.orgnih.gov

Crucially, crystallography of WNK kinases in complex with inhibitors has illuminated how these molecules achieve their effects.

Inactive Dimer Structure : The unphosphorylated kinase domain of WNK1 crystallizes as an asymmetric dimer, which represents an inactive conformation. nih.govelifesciences.org This structure has been instrumental in understanding the kinase's basal inhibited state.

Allosteric Inhibition : The cocrystal structure of WNK1 with an allosteric inhibitor revealed that the compound binds to a site adjacent to the αC-helix, outside the highly conserved ATP-binding pocket. researchgate.netnih.gov This allosteric binding explains the inhibitor's high specificity for WNK kinases. nih.gov

ATP-Competitive Inhibition : Crystallography of WNK3 bound to the inhibitor SW120619 showed that it binds to pockets within the ATP-binding site, providing a structural basis for developing isoform-specific inhibitors. nih.gov

| PDB Code | Protein | Ligand/State | Key Finding |

| 5W7T | pWNK1 | Phosphorylated | Monomeric active state |

| 6CN9 | uWNK1 | Unphosphorylated | Inactive dimer structure |

| 5WDY | WNK1 | Example 10 (Allosteric) | Binds to an allosteric site near the αC-helix |

These crystal structures serve as foundational blueprints for structure-based drug design. whiterose.ac.uk

Molecular Docking and Dynamics Simulations for Inhibitor Design

Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how inhibitors bind to WNK kinases. frontiersin.orgmdpi.com

Molecular Docking : This method predicts the preferred orientation of an inhibitor when bound to a target protein. It is widely used in virtual screening to identify potential hit compounds from large chemical libraries. frontiersin.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability of protein-inhibitor complexes and the conformational changes induced by inhibitor binding. researchgate.net Gaussian accelerated molecular dynamics (GaMD) simulations of WNK1 have shown that allosteric inhibitors induce an inactive state by causing significant structural rearrangements in the activation loop and αC-helix. rsc.orgrsc.org These changes include the outward movement of the αC-helix, which breaks a critical salt bridge required for kinase activity. rsc.orgrsc.org MD simulations have also been used to study how phosphorylation at Ser382 stabilizes the activation loop in an active conformation. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of compounds and their biological activity. wikipedia.org In the context of WNK inhibitor design, a QSAR model would relate physicochemical properties or theoretical molecular descriptors of a series of inhibitors to their measured inhibitory potency (e.g., IC50 values). wikipedia.orgnih.gov

The general form of a QSAR model is: Activity = f (Physicochemical and/or Structural Properties)

Once a statistically robust QSAR model is developed and validated, it can be used to:

Predict the activity of new, untested compounds. wikipedia.org

Identify which molecular features are most important for potent inhibition.

Guide the optimization of lead compounds to enhance their activity. nih.gov

While specific QSAR studies focused solely on Wnk-IN-3 are not detailed in the literature, this approach is a standard component of modern drug discovery pipelines for kinase inhibitors. mdpi.com

Computer-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that rationalize and accelerate the drug discovery process. preprints.orgnih.gov CADD strategies are broadly divided into two categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). mdpi.comnih.gov

Structure-Based Drug Design (SBDD) : This approach relies on the 3D structure of the target protein, obtained from methods like X-ray crystallography. mdpi.com For WNK kinases, SBDD involves using the crystal structures to perform molecular docking for virtual screening of compound libraries or to de novo design inhibitors that fit perfectly into the binding site. nih.gov

Ligand-Based Drug Design (LBDD) : When a high-resolution structure of the target is unavailable, LBDD methods are used. These strategies leverage information from a set of known active and inactive ligands to build models, such as pharmacophores or QSAR equations, that define the key features required for activity. mdpi.commdpi.com

The discovery of WNK kinase inhibitors often involves an integrated CADD approach, starting with high-throughput screening (virtual or experimental) to identify initial hits, followed by structural studies (crystallography) and computational modeling (MD simulations, QSAR) to optimize these hits into potent and selective lead compounds. mdpi.com

Cell-Based Assays

Cell-based assays are fundamental in understanding the physiological roles of WNK kinases and the effects of their inhibition. The small-molecule inhibitor WNK-IN-11 has been instrumental in probing the functions of WNK kinases in specialized immune cells.

Research into the effects of WNK kinase inhibition has utilized primary immune cells, specifically Natural Killer (NK) cells. nih.govresearchgate.net In these studies, primary IL-2-activated mouse NK cells serve as the principal cell culture model. nih.gov The use of primary cells, as opposed to immortalized cell lines like HeLa or HEK293, provides a more physiologically relevant system for studying the function of WNK kinases in the immune system. nih.gov NK cells, in particular, are a focus due to their critical role in immune surveillance and tumor control, processes that require precise regulation of cell volume, migration, and cytotoxic activity. nih.govresearchgate.net

The role of WNK kinases in cellular osmoregulation is a key area of investigation. Assays using the inhibitor WNK-IN-11 have demonstrated that the catalytic activity of WNK kinases is essential for maintaining NK cell volume. nih.gov

In these experiments, IL-2-activated NK cells were treated with WNK-IN-11, and changes in cell volume were measured. The results showed that inhibition of WNK kinases with WNK-IN-11 led to a significant decrease in NK cell volume, an effect that mimics the cellular response to hypertonic stress. nih.govresearchgate.net This finding confirms that WNK kinase activity is crucial for the normal regulatory volume increase (RVI) response that cells employ to counteract shrinkage induced by hyperosmotic conditions. nih.gov

| Compound | Cell Type | Observed Effect on Cell Volume | Reference |

|---|---|---|---|

| WNK-IN-11 | IL-2-activated mouse NK cells | Significantly decreased cell volume | nih.govresearchgate.net |

| WNK463 (pan-WNK inhibitor) | IL-2-activated mouse NK cells | Significantly decreased cell volume | nih.govresearchgate.net |

Cell motility is another critical process influenced by WNK kinases. Studies investigating the impact of WNK-IN-11 on NK cells have shown that WNK kinase activity is necessary for normal cell motility. nih.gov Inhibition of WNK kinases with WNK-IN-11 resulted in a significant reduction in the movement of IL-2-activated NK cells. nih.govresearchgate.net While the specific type of migration assay (e.g., Transwell) is not detailed in the provided sources for WNK-IN-11, the observed decrease in general motility points to the involvement of WNK kinases in the complex machinery governing cell migration. This is significant as the ability of NK cells to migrate to sites of inflammation or tumors is fundamental to their function. nih.gov

Based on the available search results, there is no specific information detailing the use of this compound or WNK-IN-11 in apoptosis and cell survival assays involving methods like Caspase-3 activation. Research has shown that the kinase WNK3 can promote cell survival by delaying apoptosis in a caspase-3-dependent manner in HeLa cells, but these studies did not utilize a specific small molecule inhibitor like this compound. nih.gov

There is no information available in the search results regarding the use of this compound or WNK-IN-11 in immunofluorescence or subcellular localization studies.

In Vivo Model Systems

To validate the in vitro findings and understand the physiological consequences of WNK kinase inhibition in a whole organism, in vivo models are employed. Research on WNK's role in NK cell function has extended to mouse models of cancer metastasis. nih.gov

In these studies, tumor-bearing mice were used to assess how WNK kinase inhibition affects the ability of adoptively transferred NK cells to control tumor spread. nih.gov While the specific inhibitor WNK-IN-11 was used for the in vitro assays, the in vivo validation was performed using WNK463, a potent pan-WNK inhibitor. nih.govresearchgate.net The results demonstrated that treatment of mice with WNK463 impaired the ability of NK cells to control tumor metastasis. nih.govresearchgate.net This in vivo evidence corroborates the in vitro data, establishing that the catalytic activity of WNK kinases is critical for the anti-tumor functions of NK cells within a complex biological system. nih.gov

Genetically Engineered Mouse Models (e.g., WNK Knockout, Transgenic models)

Genetically engineered mouse models have been fundamental in corroborating the role of WNK kinases, particularly WNK1 and WNK4, in regulating blood pressure, as initially suggested by human genetic studies. pnas.orgnih.govoup.com These models allow for precise manipulation of WNK gene expression to study the in-vivo consequences of kinase deficiency or overexpression.

Key findings from these models include:

WNK1 Knockout Models: Mice with a heterozygous deletion of Wnk1 exhibit significantly lower blood pressure, confirming its role as a critical blood pressure regulator. pnas.orgnih.gov Conversely, homozygous deletion of Wnk1 results in embryonic lethality before day 13 of gestation, highlighting its essential role in embryonic development. pnas.orgnih.govnih.gov

WNK3 Knockout Models: The loss of WNK3 has been shown to reduce edema in stroke models. nih.gov In the brain, WNK3 knockout can lead to a depolarizing shift in the GABA reversal potential in pyramidal neurons, suggesting a role in maintaining neuronal excitability. nih.govfrontiersin.org

WNK4 Transgenic and Knock-in Models: Mouse models with mutations in Wnk4 that correspond to those found in patients with pseudohypoaldosteronism type II (PHAII) have been crucial for understanding the pathogenesis of this hypertensive disorder. oup.comacs.org

KLHL3 Knock-in Models: To understand the regulation of WNK kinases, knock-in mice with mutations in Kelch-like 3 (KLHL3), a component of an E3 ubiquitin ligase complex, were developed. oup.comnih.gov These mice display a PHAII phenotype, including salt-sensitive hypertension and hyperkalemia, due to the impaired degradation and subsequent accumulation of WNK1 and WNK4 proteins. oup.comnih.gov

| Model | Genetic Modification | Key Phenotype/Finding | Reference |

|---|---|---|---|

| WNK1 Knockout | Heterozygous deletion of Wnk1 | Significant decrease in blood pressure. | pnas.orgnih.gov |

| WNK1 Knockout | Homozygous deletion of Wnk1 | Embryonic lethality before day 13. | pnas.orgnih.gov |

| WNK3 Knockout | Deletion of Wnk3 | Reduced edema in stroke models; altered neuronal excitability. | nih.govnih.gov |

| KLHL3 Knock-in | KLHL3R528H/+ mutation | Salt-sensitive hypertension, hyperkalemia; increased WNK1 and WNK4 protein levels. | oup.comnih.gov |

| KS-WNK1 Transgenic | Kidney-specific overexpression of a WNK1 isoform | Allows for the study of renal-specific WNK1 functions in ion homeostasis. | researchgate.net |

Rodent Disease Models (e.g., Spontaneously Hypertensive Rats, Middle Cerebral Artery Occlusion Stroke Models)

In addition to genetically engineered animals, established rodent models of human diseases are widely used to investigate the therapeutic potential of targeting the WNK signaling pathway. These models provide a valuable platform for preclinical testing of WNK inhibitors.

Spontaneously Hypertensive Rats (SHR): This is a well-established model for essential hypertension. Studies using the pan-WNK inhibitor WNK463 in SHRs demonstrated a significant decrease in blood pressure. exeter.ac.uk This effect was accompanied by a brisk diuresis and a reduction in the phosphorylation of SPAK and OSR1, confirming the in-vivo efficacy of WNK inhibition on its downstream targets and validating the pathway as a therapeutic target for hypertension. exeter.ac.uk

Middle Cerebral Artery Occlusion (MCAO) Stroke Models: The role of WNK kinases in the context of ischemic stroke has been investigated using MCAO models in rats and mice. nih.govnih.gov WNK3 knockout mice subjected to this model showed reduced infarct volumes, suggesting that WNK3 contributes to brain damage following a stroke. nih.gov Pharmacological inhibition of WNK signaling has also been shown to reduce cerebral edema and infarct size and improve neurological function in rat models of ischemic stroke. nih.gov

| Model | Disease | Application in WNK Research | Key Finding | Reference |

|---|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Hypertension | Testing the antihypertensive efficacy of WNK inhibitors. | Oral administration of the WNK inhibitor WNK463 significantly lowered blood pressure. | exeter.ac.uk |

| Middle Cerebral Artery Occlusion (MCAO) | Ischemic Stroke | Investigating the role of WNK kinases in stroke-induced brain injury. | WNK3 knockout reduces infarct volume; WNK inhibition reduces cerebral edema and improves neurological outcomes. | nih.govnih.govnih.gov |

Model Organisms (e.g., Caenorhabditis elegans, Drosophila)

The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster serve as powerful model organisms for studying the fundamental and evolutionarily conserved functions of the WNK signaling pathway. nih.gov These organisms possess a single WNK homolog (wnk-1 in C. elegans and wnk in Drosophila), simplifying genetic analysis compared to the four WNK paralogs found in mammals. nih.govnih.gov

Caenorhabditis elegans: Studies in C. elegans have revealed a critical role for the WNK-1/GCK-3 (the worm SPAK/OSR1 ortholog) pathway in the development and function of the excretory canal, which is part of the nematode's renal system. embopress.orgnih.govresearchgate.net Mutations in either wnk-1 or gck-3 lead to a premature termination of this canal. nih.govresearchgate.net This research has established that WNK-1 regulates tube formation by modulating the activity of the CLH-3 chloride channel, providing a clear link between WNK signaling and ion transporter regulation in an in-vivo context. embopress.org

Drosophila melanogaster: Research using the fruit fly has elucidated the function of WNK in the Malpighian tubules, the primary excretory and osmoregulatory organs, analogous to the mammalian kidney. nih.gov Drosophila Wnk, acting through its substrate Fray (the fly SPAK/OSR1 ortholog), regulates the activity of an NKCC-like cotransporter, which is essential for proper ion and fluid secretion. nih.gov Furthermore, studies in Drosophila have shown that WNK activity is sensitive to changes in extracellular potassium, independent of chloride concentrations, revealing a direct mechanism of potassium sensing by WNK kinases. uniprot.org

| Organism | WNK Homolog | Key System Studied | Major Contribution | Reference |

|---|---|---|---|---|

| Caenorhabditis elegans | wnk-1 | Excretory Canal (Renal System) | Demonstrated the role of the WNK-STE20 pathway in regulating tube formation and chloride channel activity. | embopress.orgnih.govresearchgate.net |

| Drosophila melanogaster | wnk | Malpighian Tubules (Renal System) | Elucidated the conserved role of WNK in regulating cation-chloride cotransporters for fluid secretion and osmoregulation. Revealed direct potassium sensing by WNK kinases. | nih.govuniprot.org |

Future Perspectives and Translational Research Avenues

Development of Highly Selective WNK Kinase Isoform Inhibitors

A significant challenge in targeting WNK kinases is the high degree of similarity among the four mammalian isoforms: WNK1, WNK2, WNK3, and WNK4. This similarity, particularly within the ATP-binding site, makes the development of inhibitors with high selectivity for individual isoforms difficult using traditional ATP-competitive approaches. researchgate.net Achieving isoform selectivity is crucial for understanding the distinct physiological roles of each WNK kinase and for developing targeted therapies with reduced off-target effects.

Future efforts are focused on designing inhibitors that exploit structural differences outside the highly conserved ATP-binding pocket, such as allosteric sites. researchgate.netresearchgate.net Allosteric inhibitors can offer improved selectivity and may retain efficacy even at high physiological ATP concentrations. researchgate.netresearchgate.net Wnk-IN-3 has been identified as a novel allosteric inhibitor of WNK kinase. ebiohippo.com Research into compounds like this compound is vital for exploring the feasibility and advantages of targeting allosteric sites to achieve WNK isoform selectivity. Studies comparing the binding modes and effects of ATP-competitive inhibitors, such as WNK463, with allosteric inhibitors like this compound and WNK476 (WNK-IN-12), which has shown potential selectivity for WNK1, will be essential in this area. researchgate.netresearchgate.netresearchgate.net The development of such selective pharmacological tools is necessary to tease out the specific functions of individual WNK isoforms. ncsu.edu

Elucidating Novel WNK Kinase Substrates and Signaling Networks

While WNK kinases are well-established regulators of the SPAK and OSR1 kinases, which in turn control cation-chloride co-transporters like NCC and NKCCs, the full spectrum of WNK substrates and the complexity of their interacting signaling networks are still being unraveled. nih.govtechscience.comnih.govelifesciences.orgmolbiolcell.orgfrontiersin.orgfrontiersin.org Future research will continue to identify novel WNK substrates beyond the known SPAK/OSR1 pathway.

Inhibitors like this compound serve as critical tools in these investigations by allowing researchers to inhibit WNK activity and observe the downstream consequences on protein phosphorylation and signaling pathway activation. Studies using WNK inhibitors, including WNK463 and WNK-IN-11, have already revealed unexpected roles for WNKs in processes such as the regulation of natural killer (NK) cell physiology, impacting cell volume, motility, cytolytic activity, autophagy, and influencing key signaling nodes like Akt and c-Myc. nih.govresearchgate.net These findings highlight that WNK kinases are involved in broader biological contexts than previously appreciated. Further research using selective inhibitors or tools like this compound can help delineate how WNK signaling integrates with or modulates other crucial pathways, such as the PI3K/Akt pathway elifesciences.orgahajournals.org, the Wnt pathway, and potentially interacts with proteins like AXL biorxiv.org or GSK3ß plos.org.

Advanced Structural Insights into WNK Kinase-Inhibitor Interactions

Understanding the three-dimensional structure of WNK kinases and how inhibitors bind to them is fundamental for rational drug design and the development of more potent and selective compounds. Advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy, coupled with computational methods like molecular dynamics simulations, are crucial for gaining these insights. researchgate.netncsu.edumolbiolcell.orgelifesciences.orgbiorxiv.orgresearchgate.netnih.gov

Future research will focus on obtaining high-resolution structures of different WNK isoforms, including various domains and in complex with different types of inhibitors, such as ATP-competitive and allosteric compounds. Structures of WNK kinases bound to allosteric inhibitors like this compound could provide invaluable information about the specific allosteric binding sites and the conformational changes induced upon inhibitor binding. ebiohippo.com This structural information can guide the design of novel allosteric modulators with tailored selectivity profiles. Studies have already provided structural insights into WNK domains, their dimerization, regulation by factors like chloride and osmolytes, and interactions with regulatory proteins such as KLHL3. molbiolcell.orgelifesciences.orgbiorxiv.orgresearchgate.netnih.gov Continued structural investigations, potentially utilizing this compound, will deepen our understanding of WNK kinase regulation and facilitate the development of next-generation inhibitors. Molecular dynamics simulations can complement these studies by providing insights into the dynamic behavior of WNK-inhibitor complexes and the subtle differences in interactions across isoforms. researchgate.net

Exploration of WNK Kinase Roles in Emerging Biological Contexts

Beyond their well-established roles in hypertension and electrolyte homeostasis, research is actively exploring the involvement of WNK kinases in a growing number of other physiological and pathological processes. These emerging biological contexts represent significant avenues for future translational research.

Studies are investigating the roles of WNK kinases in neurological disorders, including stroke researchgate.netnih.gov, intellectual disability, and schizophrenia. elifesciences.orgnih.gov Their involvement in various cancers, such as breast cancer, glioblastoma, and triple negative breast cancer, is also an active area of research, with WNKs implicated in tumor growth, metastasis, and angiogenesis. researchgate.netbiorxiv.orgtandfonline.comosti.govmdpi.com Furthermore, WNK kinases are being studied for their roles in immune cell function, as demonstrated by the effects of WNK inhibition on NK cells. nih.govresearchgate.net Other areas of exploration include their function in cell volume control nih.govmolbiolcell.orgnih.govresearchgate.netbiorxiv.org, glucose uptake and insulin (B600854) signaling elifesciences.orgahajournals.orgjacc.org, and potential implications in cystic fibrosis airway epithelia function. atsjournals.org Compounds like this compound are essential pharmacological tools for researchers investigating these diverse roles. By selectively inhibiting WNK activity, these inhibitors can help determine the specific contributions of WNK kinases to these complex biological processes and assess their potential as therapeutic targets in these emerging disease areas. Translational research will aim to leverage these findings to identify new indications for WNK inhibitors and develop targeted therapies for a wider range of conditions.

Q & A

Q. How can researchers ensure raw data from this compound experiments meets journal standards for reproducibility?

- Adhere to the ARRIVE guidelines for in vivo studies or MIAME standards for omics data. Provide raw datasets (e.g., .raw MS files, uncropped gel images) in supplementary materials. Use electronic lab notebooks with version control (e.g., LabArchives) to track protocol modifications .

Q. What steps mitigate bias in interpreting this compound's therapeutic potential?

- Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Employ blinded data acquisition/analysis where feasible. Disclose funding sources and conflicts of interest in compliance with ICMJE criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.